1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1437433-29-8
VCID: VC15846287
InChI: InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid

CAS No.: 1437433-29-8

Cat. No.: VC15846287

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid - 1437433-29-8

Specification

CAS No. 1437433-29-8
Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name 1-propan-2-yl-5-(pyridin-4-ylmethoxy)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18)
Standard InChI Key YDQGAMBXZGCVOK-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=NC=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Substitution Pattern

The compound’s structure consists of a pyrazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 5-position with a pyridin-4-ylmethoxy group (-O-CH₂-C₅H₄N). The carboxylic acid (-COOH) at the 4-position introduces acidity and hydrogen-bonding capacity. The pyridin-4-yl group’s para orientation creates a linear molecular geometry distinct from the ortho-substituted analogs, potentially altering π-π stacking interactions in biological systems .

Molecular Formula: C₁₃H₁₅N₃O₃
Molecular Weight: 273.28 g/mol (calculated via IUPAC atomic weights).

Table 1: Structural Comparison with Related Pyrazole Derivatives

CompoundSubstituent (Position)Pyridine OrientationMolecular Weight (g/mol)
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acidIsopropyl (1), Pyridin-4-ylmethoxy (5)Para273.28
1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acidIsopropyl (1), Pyridin-2-ylmethoxy (5)Ortho273.28
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl (1), Isopropyl (5)N/A244.28

Synthesis and Manufacturing

General Synthetic Routes

While no direct synthesis reports exist for the 4-pyridyl isomer, analogous methods for pyridylmethoxy-substituted pyrazoles involve:

  • Alkylation of Pyrazole Intermediates: Reacting 5-hydroxypyrazole derivatives with 4-pyridylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

  • Multicomponent Condensation: Utilizing Vilsmeier-Haack or Ullmann coupling to introduce the pyridylmethoxy group post-cyclization .

Key Reaction Conditions (Derived from Patent Data )

  • Solvents: N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or ethanol.

  • Catalysts: Sodium hydride, pyridine, or cesium carbonate.

  • Temperature: 40–50°C for alkylation; 80–100°C for cyclization.

  • Deprotection: Acidic conditions (HCl, H₂SO₄) to remove protecting groups like tetrahydropyranyl (THP) .

Table 2: Optimized Synthesis Parameters from Analogous Compounds

StepReagents/ConditionsYield (%)Purity (%)
Alkylation4-Pyridylmethyl chloride, K₂CO₃, DMF, 45°C68–72≥95
CyclizationHydrazine hydrate, EtOH, reflux8590
Carboxylic Acid FormationKMnO₄ oxidation, H₂O, 60°C7898

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be sparingly soluble in water (1–5 mg/mL) due to the hydrophobic isopropyl and pyridyl groups. Solubility improves in polar aprotic solvents (e.g., DMSO: ~50 mg/mL).

  • pKa: Carboxylic acid proton ≈ 3.1–3.5; pyridine nitrogen ≈ 4.8–5.2 (estimated via Hammett correlations).

  • Thermal Stability: Decomposition temperature >200°C (based on TGA data for similar pyrazoles ).

Spectroscopic Data (Predicted)

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyridine ring), 1250 cm⁻¹ (C-O-C).

  • ¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.95 (m, 1H, -CH(CH₃)₂), 5.25 (s, 2H, -OCH₂-), 7.45–8.70 (m, 4H, pyridine-H), 8.15 (s, 1H, pyrazole-H) .

Biological Activity and Mechanisms

Structure-Activity Relationship (SAR) Insights

  • Pyridine Orientation: Para-substitution (4-pyridyl) may enhance blood-brain barrier penetration compared to ortho analogs due to reduced polarity .

  • Isopropyl Group: Enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: For kinase inhibitors in oncology (e.g., melanoma, NSCLC).

  • Prodrug Synthesis: Esterification of the carboxylic acid group to improve oral bioavailability .

Agrochemical Uses

  • Herbicide Intermediate: Pyrazole derivatives are precursors to auxin mimics (e.g., fluorochloridone) .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Avoiding 3-pyridylmethoxy byproducts during alkylation requires precise stoichiometry .

  • Purification: Chromatographic separation from positional isomers remains labor-intensive.

Research Priorities

  • Targeted Bioassays: Evaluate inhibition profiles against EGFR, HER2, and PI3K kinases.

  • Formulation Studies: Develop nanocrystalline or liposomal delivery systems to address solubility limitations.

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